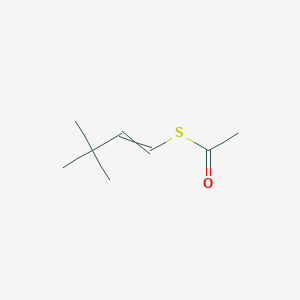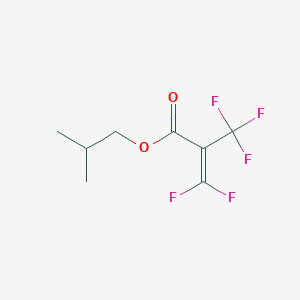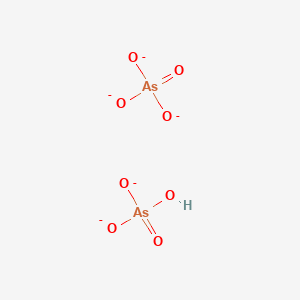
Hydrogen arsorate;arsorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen arsorate, also known as arsorate, is a chemical compound that contains arsenic and hydrogen. It is an arsenate ion with the chemical formula AsO₄³⁻, where arsenic is in its +5 oxidation state. This compound is known for its tetrahedral geometry, with arsenic at the center bonded to four oxygen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen arsorate can be synthesized through various chemical reactions. One common method involves the reaction of arsenic acid (H₃AsO₄) with a base such as sodium hydroxide (NaOH) to form sodium arsenate (Na₃AsO₄), which can then be acidified to produce hydrogen arsorate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hydrogen arsorate often involves the extraction of arsenic from ores, followed by oxidation to form arsenic acid. This acid is then neutralized with a base to produce the arsenate salts, which can be further processed to obtain hydrogen arsorate. The process requires careful handling due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form arsenite (AsO₃³⁻) or elemental arsenic.
Substitution: It can participate in substitution reactions where one or more oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrogen arsorate include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving hydrogen arsorate include arsenite, elemental arsenic, and various substituted arsenate compounds. These products depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
Hydrogen arsorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential use in biological assays.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mécanisme D'action
The mechanism by which hydrogen arsorate exerts its effects involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, disrupt cellular respiration by interfering with mitochondrial function, and induce oxidative stress by generating reactive oxygen species. These actions are mediated through various molecular targets and pathways, including the inhibition of key metabolic enzymes and the activation of stress response pathways .
Comparaison Avec Des Composés Similaires
Hydrogen arsorate can be compared with other arsenate compounds such as sodium arsenate (Na₃AsO₄) and potassium arsenate (K₃AsO₄). While these compounds share similar chemical properties, hydrogen arsorate is unique in its specific interactions and reactivity due to the presence of hydrogen. Similar compounds include:
- Sodium arsenate (Na₃AsO₄)
- Potassium arsenate (K₃AsO₄)
- Arsenic acid (H₃AsO₄)
Propriétés
Numéro CAS |
63504-02-9 |
|---|---|
Formule moléculaire |
As2HO8-5 |
Poids moléculaire |
278.85 g/mol |
Nom IUPAC |
hydrogen arsorate;arsorate |
InChI |
InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5 |
Clé InChI |
RXFMBIALQLOPAW-UHFFFAOYSA-I |
SMILES canonique |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


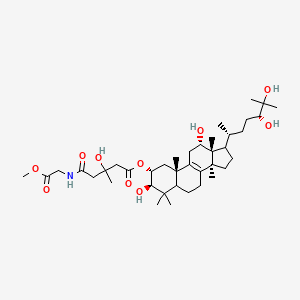

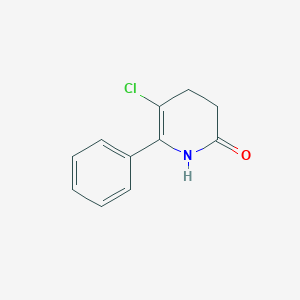
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
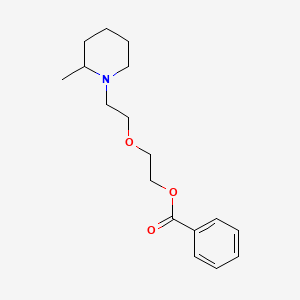
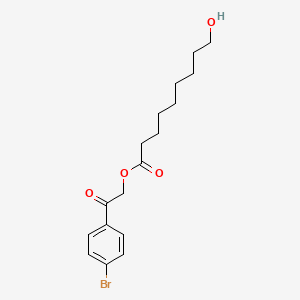
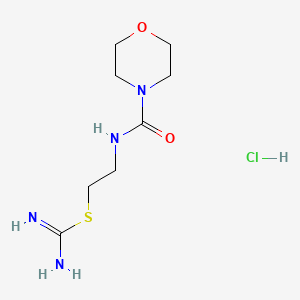
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)

